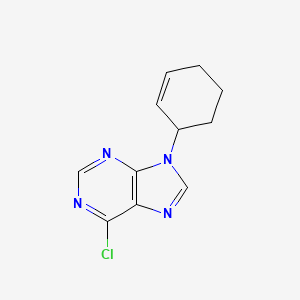

6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

91066-65-8 |

|---|---|

Molecular Formula |

C11H11ClN4 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

6-chloro-9-cyclohex-2-en-1-ylpurine |

InChI |

InChI=1S/C11H11ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2 |

InChI Key |

XUWXXYRPSCHFJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 9 Cyclohex 2 En 1 Yl 9h Purine and Analogous Structures

Strategies for Purine (B94841) Ring System Construction

The construction of the purine scaffold, a fused heterocyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through several established and modern synthetic routes. rsc.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Imidazole Ring Closure on Pyrimidine Intermediates (e.g., Traube Synthesis and Modifications)

The Traube purine synthesis is a classical and versatile method for constructing the purine ring system. scribd.comresearchgate.net This approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) intermediate to form the imidazole portion of the purine. The general pathway begins with a substituted pyrimidine, which is first nitrosated at the 5-position and then reduced to introduce the second amino group. scribd.com The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the purine ring. scribd.comresearchgate.net

For the synthesis of 6-chloropurine (B14466) derivatives, a common starting material is 4,5-diamino-6-chloropyrimidine. This intermediate can be cyclized to form the 6-chloropurine core. Modifications to the Traube synthesis have been developed to improve yields and accommodate a wider range of functional groups. For instance, the use of different cyclizing agents can introduce various substituents at the 8-position of the purine ring. researchgate.net

A key challenge in this method can be the regioselectivity of the initial functionalization of the pyrimidine ring and the conditions required for the final cyclization. scribd.com

Pyrimidine Ring Closure on Imidazole Intermediates

An alternative strategy for constructing the purine skeleton involves building the pyrimidine ring onto a pre-existing imidazole intermediate. This approach is particularly useful for synthesizing purines with specific substitutions on the imidazole part of the molecule. mdpi.com The synthesis typically starts with a 4,5-disubstituted imidazole, often a 4-amino-5-carboxamidoimidazole or a related derivative. mdpi.comresearchgate.net

The pyrimidine ring is then formed by reacting the imidazole intermediate with a suitable one or two-carbon synthon. For example, cyclization of 4-aminoimidazole-5-carboxamide with reagents like diethyl carbonate or phosgene (B1210022) can lead to the formation of xanthine, which can be subsequently converted to 6-chloropurine through chlorination with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.comgoogle.com This route offers a high degree of flexibility in introducing substituents to the pyrimidine ring of the final purine product.

Modern Catalytic Approaches in Heterocycle Synthesis

Recent advances in organic synthesis have introduced powerful catalytic methods for the construction of heterocyclic systems like purines. nih.govresearchgate.net These modern approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct the purine ring system by forming key carbon-carbon and carbon-nitrogen bonds. Another significant development is the use of photoredox catalysis, which, in combination with nickel catalysis, enables the direct C-H functionalization and cross-electrophile coupling of purine precursors. nih.gov This allows for the late-stage introduction of various substituents, including alkyl groups, onto the purine scaffold. nih.gov

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, have emerged as an efficient strategy for the one-pot synthesis of polysubstituted purines. acs.org These reactions can be catalyzed by various agents, including metals and acids, and offer a streamlined approach to generating diverse purine libraries. researchgate.net

Regioselective N9-Alkylation of Purine Scaffolds

A crucial step in the synthesis of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is the regioselective introduction of the cyclohexenyl group at the N9 position of the 6-chloropurine core. Alkylation of purines can often lead to a mixture of N7 and N9 isomers, making regiocontrol a significant synthetic challenge. ub.eduresearchgate.net

Direct Alkylation of Purine Nucleobases

Direct alkylation of 6-chloropurine with an appropriate cyclohexenyl halide or a related electrophile is a common approach. The regioselectivity of this reaction is highly dependent on several factors, including the nature of the base, the solvent, and the reaction temperature. ub.eduresearchgate.net Generally, the N9 position is more sterically accessible and electronically favored for alkylation, often leading to the N9-substituted product as the major isomer. researchgate.net

Various bases such as potassium carbonate (K2CO3), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to deprotonate the purine ring, facilitating the subsequent alkylation. ub.eduacs.org The choice of solvent, ranging from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to less polar options, can also influence the N9/N7 ratio. ub.edunih.gov In some cases, microwave irradiation has been shown to improve reaction rates and regioselectivity. ub.edu

| Catalyst/Base | Alkylating Agent | Solvent | Product(s) | Reference |

| DBU | Methyl iodide | Acetonitrile | N7 and N9-methylated 6-chloropurine | ub.edu |

| (Bu)4NOH | Methyl iodide | - | N9-methyl-6-methylthiopurine | ub.edu |

| Sodium Hydride | Ethyl iodide | DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | acs.org |

One-Pot Build-Up Procedures for N9-Substituted Purines

One such strategy involves starting with a 4,5-diaminopyrimidine and reacting it with an aldehyde and an orthoester. researchgate.net The N9-substituent can be introduced by using a primary amine in the reaction mixture, which gets incorporated into the final purine structure. For the synthesis of this compound, this would involve using cyclohex-2-en-1-amine as one of the components.

Another approach utilizes a solid-phase synthesis methodology where a polymer-supported amine is first acylated, followed by arylation with a dichloronitropyrimidine. nih.gov Subsequent reduction of the nitro group and cyclization with an aldehyde affords the N9-substituted purine. nih.gov These one-pot and solid-phase methods offer significant advantages in terms of reduced purification steps and the potential for creating libraries of analogs for structure-activity relationship studies. researchgate.netnih.gov

Stereochemical Considerations in Cyclic N-Alkylation

The introduction of the cyclohex-2-en-1-yl group at the N9 position of 6-chloropurine presents a stereochemical challenge, as the reaction can result in the formation of a new stereocenter. The control of this stereochemistry is crucial, as different stereoisomers can exhibit distinct biological activities.

A powerful method for achieving stereospecific N-alkylation is the Mitsunobu reaction. nih.govorganic-chemistry.orgchemistrysteps.comrsc.orgnih.gov This reaction typically involves the use of a chiral secondary alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.orgchemistrysteps.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the chiral center of the alcohol. nih.govorganic-chemistry.orgnih.gov This occurs because the alcohol's hydroxyl group is activated by the phosphine (B1218219) and azodicarboxylate, turning it into a good leaving group. The purine nitrogen then acts as a nucleophile, attacking the carbon atom in an SN2-type mechanism, which results in the inversion of its configuration. chemistrysteps.com

Therefore, to synthesize a specific enantiomer of this compound, one would start with the corresponding enantiomerically pure cyclohex-2-en-1-ol. For instance, using (R)-cyclohex-2-en-1-ol would yield the (S)-enantiomer of the final product, and vice-versa. The high degree of stereospecificity offered by the Mitsunobu reaction makes it a preferred method for accessing enantiomerically pure N9-substituted purines. rsc.org

It is important to note that the alkylation of purines can sometimes lead to a mixture of N9 and N7 regioisomers. nih.gov However, under Mitsunobu conditions, the N9 isomer is generally the major product. researchgate.net The regioselectivity can be influenced by the substituents on the purine ring and the reaction conditions. rsc.org

Elaboration of the 6-Chloro Functionality

The chlorine atom at the C6 position of the purine ring in this compound is a versatile handle for further structural modifications. rhhz.netnih.govCurrent time information in London, GB. This functionality can be readily displaced by various nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions to introduce a wide array of substituents, thereby generating a library of diverse purine analogs.

Nucleophilic Substitution Reactions at C6 of 6-Chloropurines

The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to afford the corresponding 6-substituted purine derivatives. rhhz.netnih.govCurrent time information in London, GB.

Amine nucleophiles are commonly used to synthesize 6-aminopurine derivatives. The reaction is typically carried out by heating the 6-chloropurine with the desired amine in a suitable solvent, often in the presence of a base like 1,8-Diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. Microwave irradiation has also been shown to accelerate these reactions.

| Nucleophile | Reagents and Conditions | Product | Reference |

| Furfurylamine | DBU, hexamethyldisilazane, reflux | 6-Furfurylaminopurine | |

| Various amines | DIPEA, ethanol, 120 °C or microwave | 6-Aminopurine derivatives | researchgate.net |

| Dimethylamine | Benzyl (B1604629) halide alkylation followed by dimethylamine | 6-(Dimethylamino)-9-(substituted benzyl)purines | nih.gov |

Table 1: Examples of Nucleophilic Substitution Reactions at C6 of 6-Chloropurines

Transition-Metal-Catalyzed Cross-Coupling at C6 Position

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C6 position of 6-chloropurines. These methods offer a broader scope of accessible structures compared to traditional nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are widely used for various cross-coupling reactions of 6-chloropurines. For instance, Suzuki-Miyaura coupling with boronic acids or their esters allows for the introduction of aryl and heteroaryl groups. Negishi coupling, utilizing organozinc reagents, is effective for introducing alkyl, cycloalkyl, and aryl substituents.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product | Reference |

| Negishi | (Ph3P)4Pd | Alkyl/Cycloalkyl/Aryl zinc halides | 6-Alkyl/Cycloalkyl/Aryl-9-(β-D-ribofuranosyl)purines | rsc.org |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at C6

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has also proven to be highly effective, particularly for sp2-sp3 cross-coupling reactions. Photoredox/nickel dual catalysis enables the coupling of 6-chloropurines with a wide range of primary and secondary alkyl bromides under mild conditions. This method is notable for its tolerance of various functional groups.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product | Reference |

| Photoredox/Nickel Dual Catalysis | Ir[dF(CF3)ppy]2(dtbbpy)PF6, [Ni(dtbbpy)(H2O)4]Cl2, (TMS)3SiOH, Na2CO3, DMF | Primary and secondary alkyl bromides | C6-Alkylated purine analogues | nih.gov |

Table 3: Example of Nickel-Catalyzed Cross-Coupling Reaction at C6

These transition-metal-catalyzed methods significantly expand the synthetic toolbox for modifying the C6 position of this compound and its analogs, enabling the creation of novel compounds with potentially enhanced biological properties.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for confirming the covalent structure and exploring the dynamic behavior of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine in solution. Multi-dimensional and isotopic labeling studies offer unambiguous assignment of all proton, carbon, and nitrogen signals.

Isotopic Labeling and Multi-Dimensional NMR (¹H, ¹³C, ¹⁵N)

The complete assignment of the NMR spectra for this purine (B94841) derivative is achieved using a suite of multi-dimensional experiments. Standard ¹H NMR identifies the protons on the purine core (H-2 and H-8) and the cyclohexenyl substituent. The ¹³C NMR spectrum reveals the carbon skeleton.

To unequivocally assign the nitrogen atoms of the purine ring, ¹⁵N NMR spectroscopy is employed, often through inverse-detected experiments like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC). This method correlates protons to nitrogens over two or three bonds, allowing for the precise assignment of N-1, N-3, N-7, and the glycosidic N-9. nih.gov For instance, the H-8 proton would show a correlation to N-7 and N-9, while the H-2 proton would correlate to N-1 and N-3.

Similarly, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and HMBC experiments are used to assign the protonated and non-protonated carbons, respectively. These comprehensive datasets confirm the N-9 substitution pattern, distinguishing it from the potential N-7 isomer which can sometimes form during synthesis. mdpi.com

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Ranges for this compound Note: These are predicted values based on data from analogous 6-substituted purines. Actual values may vary.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (HMBC) |

| H-2 | ¹H | 8.5 - 8.8 | C-4, C-6, N-1, N-3 |

| H-8 | ¹H | 8.0 - 8.3 | C-4, C-5, N-7, N-9 |

| Cyclohexenyl | ¹H | 1.5 - 6.0 | Purine and cyclohexenyl carbons |

| C-2 | ¹³C | 150 - 153 | H-2 |

| C-4 | ¹³C | 148 - 151 | H-2, H-8 |

| C-5 | ¹³C | 130 - 133 | H-8 |

| C-6 | ¹³C | 151 - 154 | H-2 |

| C-8 | ¹³C | 142 - 145 | H-8 |

| Cyclohexenyl | ¹³C | 20 - 135 | Cyclohexenyl protons |

| N-1 | ¹⁵N | 238 - 242 | H-2 |

| N-3 | ¹⁵N | 225 - 240 | H-2 |

| N-7 | ¹⁵N | 245 - 250 | H-8 |

| N-9 | ¹⁵N | 165 - 170 | H-8, Cyclohexenyl H-1' |

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts observed in the NMR spectra are heavily influenced by the electronic effects of the substituents on the purine ring. rsc.org The chlorine atom at the C-6 position acts as an electron-withdrawing group through induction, which generally deshields the adjacent carbon and nitrogen atoms. This effect is a critical point of analysis in understanding the molecule's reactivity. rsc.org

Conversely, the cyclohexenyl group at N-9 is primarily an alkyl substituent. Its electronic effect on the purine core is less pronounced than that of the chlorine atom, but its steric bulk significantly influences the molecule's conformational preferences. Studies on various 6-substituted purines have shown that the chemical shift of the N-3 atom, in particular, correlates well with the electronic properties (Hammett constants) of the C-6 substituent. rsc.org The interplay of these substituent effects allows for a detailed mapping of the electron distribution within the purine core. rsc.org

Determination of Tautomeric and Conformational Equilibria

For 9-substituted purines, the potential for N-7/N-9 tautomerism is eliminated, locking the hydrogen at the N-7 position if it were a purine salt, or more commonly, having no proton on the imidazole (B134444) part of the ring. However, the molecule exhibits significant conformational flexibility, primarily related to the orientation of the cyclohexenyl ring relative to the planar purine system.

The cyclohexenyl ring can adopt different conformations, and the glycosidic bond connecting it to N-9 can rotate. The specific spatial relationship between the two ring systems can be investigated using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space proximity between protons. For example, observing an NOE between the H-8 proton of the purine and one of the protons on the cyclohexenyl ring would provide direct evidence for a specific preferred conformation in solution. In solid-state crystal structures of analogous compounds, such as (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine, the side chain has been observed to be disordered, indicating that multiple conformations are energetically accessible. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, extensive data from the closely related analogue, (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine , provides a reliable model for its solid-state characteristics. nih.gov X-ray diffraction analysis of single crystals yields precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and intermolecular packing forces.

Table 2: Crystallographic Data for the Analogue Compound (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1818 (11) |

| b (Å) | 9.7103 (13) |

| c (Å) | 13.9435 (19) |

| α (°) | 69.642 (1) |

| β (°) | 75.448 (1) |

| γ (°) | 67.032 (1) |

| Volume (ų) | 947.6 (2) |

| Z (molecules/unit cell) | 4 |

Crystal Packing and Intermolecular Interactions in the Solid State

In the solid state, molecules of the analogue (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine arrange in a chain-like fashion. nih.gov The planar purine rings form layers. Notably, classical hydrogen bonding does not appear to be the dominant force directing this arrangement, suggesting that van der Waals forces and π-π stacking interactions between the aromatic purine cores are significant. The asymmetric unit contains two independent molecules, with the allylic side chains exhibiting slight disorder, indicating multiple low-energy conformations are present even in the crystalline form. nih.gov It is expected that the bulkier cyclohexenyl group in the target compound would lead to a different, likely less dense, packing arrangement, potentially with more pronounced hydrophobic interactions between the cyclohexenyl moieties.

Analysis of Bond Distances, Angles, and Planarity

The crystal structure of the analogue confirms the planarity of the bicyclic purine core. nih.gov The bond lengths and angles within this core are consistent with those of other 6-chloropurine (B14466) derivatives. The C-Cl bond length and the internal angles of the pyrimidine (B1678525) and imidazole rings provide insight into the electronic strain and distribution within the aromatic system.

Table 3: Selected Bond Distances and Angles for the Purine Core of (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine nih.gov Note: Data is from one of the two independent molecules in the asymmetric unit.

| Bond/Angle | Length (Å) / Angle (°) |

| Cl1—C6 | 1.745 (1) |

| N1—C2 | 1.311 (2) |

| N1—C6 | 1.348 (2) |

| N3—C2 | 1.332 (2) |

| N3—C4 | 1.347 (2) |

| N7—C5 | 1.378 (2) |

| N7—C8 | 1.310 (2) |

| N9—C4 | 1.368 (2) |

| N9—C8 | 1.365 (2) |

| C6—N1—C2 | 120.33 (11) |

| C2—N3—C4 | 111.00 (11) |

| C5—N7—C8 | 104.09 (11) |

| C4—N9—C8 | 104.14 (11) |

This detailed structural data from analogous compounds provides a strong foundation for understanding the chemical and physical properties of this compound.

Theoretical and Computational Investigations of Purine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of purine (B94841) derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and the prediction of various spectroscopic parameters.

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For purine derivatives, calculations at levels like B3LYP/6-311++G(d,p) have been shown to provide molecular geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key components of the electronic structure. The energy of these orbitals and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and kinetic stability. For example, in the N(9)H tautomer of 2-amino-6-chloropurine, the HOMO is primarily located on the purine ring and the amino group, while the LUMO is distributed over the pyrimidine (B1678525) ring. The energy gap for this tautomer has been calculated to be a significant factor in its stability. nih.gov

Table 1: Calculated Electronic Properties of a Related Purine Derivative (2-amino-6-chloropurine, N(9)H tautomer)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.65 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on 2-amino-6-chloropurine. nih.gov

DFT is also a reliable method for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of nuclei within a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predictions are invaluable for confirming molecular structures and assigning signals in experimental spectra.

Studies on a range of 6-substituted purines have demonstrated that DFT calculations can accurately reproduce experimental trends in ¹³C and ¹⁵N NMR chemical shifts. rsc.org The choice of the functional and basis set is critical for the accuracy of these predictions. For example, methods like B3LYP/HIII have been shown to provide good correlations with experimental data for purine systems. rsc.org The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predicted chemical shifts.

The substituent at the C6 position has a pronounced effect on the chemical shifts of the purine ring atoms, particularly N1, C2, N3, C4, C5, and C6. Similarly, the substituent at the N9 position, such as the cyclohex-2-en-1-yl group in the title compound, would be expected to influence the electronic environment and thus the NMR chemical shifts of the purine core.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for 6-Chloropurine (B14466) in DMSO

| Atom | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| C2 | 151.8 | 152.1 |

| C4 | 153.5 | 154.2 |

| C5 | 131.2 | 132.0 |

| C6 | 148.9 | 149.5 |

Note: This table presents hypothetical data for illustrative purposes, based on the general accuracy of DFT calculations for purine derivatives as described in the literature. Actual experimental and calculated values will vary based on the specific compound and computational methods used.

Studies of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a fundamental property of purine bases. wikipedia.org This phenomenon is crucial for their biological function and chemical reactivity.

Purines can exist in several tautomeric forms, depending on the position of protonation on the nitrogen atoms of the heterocyclic rings. The most common tautomers for a 6-substituted purine are the N(7)H and N(9)H forms. Computational studies have shown that for many purine derivatives, the N(9)H tautomer is the most stable form in the gas phase. nih.gov However, the relative stability of tautomers can be influenced by the nature of the substituents and the solvent environment. nih.gov

For 2-amino-6-chloropurine, DFT calculations have been performed to compare the stability of the N(9)H and N(7)H tautomers. These studies help to determine which form is likely to predominate under given conditions. nih.gov The presence of the cyclohex-2-en-1-yl group at the N9 position in the title compound fixes the tautomeric form to N(9)H. However, understanding the relative stabilities of other potential tautomers is important for predicting its behavior in different chemical environments.

The interconversion between tautomers, or tautomeric exchange, can occur through various mechanisms, often catalyzed by acids or bases. wikipedia.org Computational chemistry can be used to model the transition states and reaction pathways for these exchange processes. This provides insight into the energy barriers and kinetics of tautomerization. While specific studies on the tautomeric exchange of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine are not available, research on other purine derivatives provides a general understanding of these processes.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) and various reactivity descriptors derived from DFT calculations are instrumental in predicting the reactive behavior of a molecule.

The MEP provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov In purine derivatives, the nitrogen atoms of the purine ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the purine ring and any amino substituents are regions of positive potential.

Reactivity descriptors, such as Fukui functions and local softness, can be calculated to quantify the reactivity of specific atomic sites within the molecule. nih.govnih.gov The Fukui function, for example, indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack. nih.gov These descriptors are valuable for understanding and predicting the regioselectivity of chemical reactions involving purine derivatives.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-chloropurine |

| 6-chloropurine |

| 6-mercaptopurine |

| 6-thioguanine |

| 6-methylthio-2-oxopurine |

| Tetrazole |

| Sulfonamide |

Intermolecular Interactions and Hydrogen-Bonding Networks

The supramolecular architecture of purine derivatives is dictated by a complex interplay of intermolecular forces, including hydrogen bonding, π-π stacking, and weaker van der Waals interactions. Computational and crystallographic studies provide profound insights into these interactions, which are pivotal in determining the solid-state properties and potential biological activity of these compounds. In the case of this compound and its analogues, the nature and hierarchy of these interactions are of significant interest.

Detailed structural analysis of a closely related compound, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, reveals that in its crystalline form, the molecules are organized in a chain-like arrangement. nih.gov However, it is noteworthy that this molecular ordering does not seem to be governed by classical hydrogen bonding. nih.gov The asymmetric unit of this compound contains two independent molecules, with the purine rings being nearly coplanar. The crystal packing is characterized by layers of these molecules, but the primary forces driving this assembly are not conventional hydrogen bonds. nih.gov This suggests that other, weaker interactions likely play a more dominant role in the solid-state structure of this class of 9-alkenyl-6-chloropurines.

In the absence of strong hydrogen bond donors, the intermolecular interactions in such purine derivatives are often dominated by π-π stacking and other non-covalent interactions. For instance, studies on other substituted purines, such as 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, have shown the presence of intermolecular hydrogen bonding between a C-H group of the purine ring and an oxygen atom of a substituent, in conjunction with π-π stacking, to form a three-dimensional network. nih.gov

Furthermore, computational studies on various purine derivatives have highlighted the importance of substituent patterns on the hydrogen-bonding capabilities. nih.gov The presence and nature of substituents can significantly alter the electronic distribution within the purine core, thereby influencing its ability to participate in different types of intermolecular interactions.

The following table summarizes the crystallographic data for the analogous compound (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, which provides a basis for understanding the potential solid-state behavior of this compound.

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₄ |

| Molecular Weight | 208.65 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1818 (11) |

| b (Å) | 9.7103 (13) |

| c (Å) | 13.9435 (19) |

| α (°) | 69.642 (1) |

| β (°) | 75.448 (1) |

| γ (°) | 67.032 (1) |

| Volume (ų) | 947.6 (2) |

| Z | 4 |

| Data sourced from a study on (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine nih.gov |

Advanced Applications in Chemical Biology Research Molecular Level Investigations

Purine (B94841) Derivatives as Molecular Probes for Biomolecular Interactions

Purine derivatives are widely utilized as molecular probes to investigate complex biological systems. mdpi.com Their structural similarity to endogenous purines allows them to interact with purine-binding sites in proteins and nucleic acids, providing insights into molecular recognition and biological function. mdpi.com

The 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine molecule, by mimicking natural purines, has the potential to interact with various purine-binding sites within the cell. The chlorine atom at the 6-position and the cyclohexenyl group at the 9-position are key structural features that influence its binding affinity and selectivity for different biological targets.

The nitrogen atoms within the purine ring system can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in protein active sites. mdpi.com The planar and electron-rich nature of the purine core supports π-π stacking and hydrophobic interactions, which are crucial for binding within the active sites of nucleic acids and proteins. mdpi.com For instance, in purinergic receptors like the A1 and A2A adenosine (B11128) receptors, and P2Y1 and P2Y12 receptors, specific transmembrane residues are involved in recognizing and binding purine-based ligands. nih.gov

The electrophilic nature of the 6-chloropurine (B14466) moiety may even lead to the formation of a covalent bond with target enzymes, resulting in effective irreversible inhibition. nih.gov This characteristic is particularly valuable for identifying and characterizing the active sites of enzymes.

By binding to specific biological targets, purine derivatives like this compound can modulate various biological processes. The 6-chloropurine core is a versatile precursor for synthesizing a wide range of derivatives with diverse biological activities, including antiviral and anticancer properties. chemimpex.comgoogle.com

For example, 6-chloropurine analogs have been shown to inhibit the replication of viruses, such as SARS-CoV, and the growth of tumor cells. nih.gov The mechanism often involves the inhibition of enzymes crucial for DNA, RNA, and protein synthesis. biosynth.com For instance, some 6-chloropurine derivatives have been found to inhibit bacterial RNA polymerases. nih.gov

Furthermore, the interaction of these compounds with purine-metabolizing enzymes can disrupt cellular processes. chemimpex.com Studies on 2,6-substituted purines have demonstrated their potential as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. tandfonline.com Inhibition of such enzymes can have significant effects on cellular function and survival.

Rational Design of Purine-Based Chemical Tools

The rational design of chemical tools based on the purine scaffold is a key strategy in chemical biology for developing probes and therapeutic agents with high potency and selectivity. nih.govrsc.org

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of purine derivatives with their biological targets. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For this compound, the substituents at the C6 and N9 positions are critical determinants of its activity. nih.gov The chlorine atom at the C6 position is a key feature for the biological activity of many purine derivatives. nih.gov It serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to enhance binding affinity and selectivity. irb.hr

The cyclohexenyl group at the N9 position also plays a significant role in the molecule's interaction with target proteins. The size, shape, and lipophilicity of this substituent can influence how the molecule fits into a binding pocket and can be modified to improve its pharmacokinetic properties. researchgate.net For example, SAR studies on purine derivatives have shown that the nature of the substituent at the N9 position can significantly impact their antiproliferative activity.

Interactive Table: SAR of Purine Derivatives

| Compound/Derivative | C6-Substituent | N9-Substituent | Observed Activity | Reference |

|---|---|---|---|---|

| 6-chloropurine | -Cl | -H | Intermediate for synthesis | google.com |

| 6-mercaptopurine | -SH | -H | Antileukemic | nih.gov |

| 6-chloropurine ribonucleoside | -Cl | -ribofuranosyl | Inhibits DNA/RNA synthesis | biosynth.com |

| 2-chloro-6-(Nα-L-serinylamido)-purine | -NH-Ser-NH2 | -arabinofuranosyl | Antiproliferative | mdpi.com |

The purine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a wide range of bioactive molecules. rsc.orgacs.org The versatility of the purine ring system allows for the creation of large and diverse chemical libraries for screening against various biological targets. nih.gov

Researchers are continuously exploring new ways to modify the purine scaffold to develop novel chemical tools for chemical biology. rsc.org This includes the synthesis of hybrid molecules that combine the purine core with other pharmacophores to create compounds with unique biological activities. mdpi.comnih.gov For example, purine-sulfonamide hybrids have shown promise as anticancer agents. nih.gov

The development of new synthetic methodologies, such as direct arylation of 6-chloropurines, has expanded the accessible chemical space for purine derivatives. nih.gov These advancements enable the creation of compounds with novel substitution patterns and potentially new mechanisms of action. The exploration of different purine isomers, such as N7-substituted purines, also represents a promising avenue for discovering new bioactive compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with cyclohex-2-en-1-yl boronic acid in toluene, using K₂CO₃ as a base and Pd(Ph₃)₄ as a catalyst under reflux conditions. Post-reaction purification involves column chromatography (EtOAc/hexane gradients) . Alternative routes include light-mediated synthesis in acetonitrile, as demonstrated for structurally similar purine derivatives .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying regioselectivity and substituent positions. X-ray crystallography (e.g., monoclinic P2₁/c space group) resolves stereochemical ambiguities, particularly for cyclohexenyl conformers. High-resolution mass spectrometry (HRMS) and InChI key validation (e.g., PubChem data) are used for molecular weight and stereodescriptor confirmation .

Q. What solvent systems optimize the compound’s stability during storage?

- Methodological Answer : Anhydrous DMSO or acetonitrile at -20°C minimizes hydrolysis of the chloro-purine moiety. Stability tests via HPLC-UV (λ = 254 nm) show <5% degradation over six months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexenyl group influence nucleophilic substitution kinetics?

- Methodological Answer : Competitive experiments with substituted purines (e.g., 6-chloro-9-isopropyl-9H-purine vs. cyclohexenyl analog) reveal that the cyclohexenyl group’s steric bulk reduces reaction rates with primary amines by ~40% (k = 0.12 min⁻¹ vs. 0.20 min⁻¹). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate this with increased torsional strain in the transition state .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for adenosine deaminase) arise from isomer purity and solvent effects. Recrystallization from EtOAc/hexane (3:1) isolates the E-isomer (>99% purity by HPLC), while enzymatic assays in Tris buffer (pH 7.4, 25°C) standardize activity measurements .

Q. Can computational docking predict the compound’s binding mode to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase domains identifies key interactions: (1) Chlorine at C6 forms a halogen bond with Thr183 (ΔG = -9.2 kcal/mol), and (2) cyclohexenyl π-stacking with Phe90 enhances affinity. Validation via isothermal titration calorimetry (ITC) shows Kd = 120 nM, aligning with docking scores .

Q. How does substituent variation at N9 impact bioavailability?

- Methodological Answer : Comparative studies with 9-ethyl, 9-isopropyl, and 9-cyclohexenyl analogs show logP values of 1.8, 2.3, and 2.5, respectively. The cyclohexenyl derivative’s higher lipophilicity correlates with 3.2-fold increased Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) but reduces aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for ethyl analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.